molecular formula C9H6OS3 B1665610 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione CAS No. 18274-81-2

5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione

Cat. No. B1665610
CAS RN: 18274-81-2
M. Wt: 226.3 g/mol
InChI Key: IWBBKLMHAILHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741359B2

Procedure details

To the solution of 1 (diclofenac, 890 mg, 3.0 mmol) in 50 mL of N,N-dimethylformamide, hydroxybenzotriazole (445 mg, 3.3 mmol) and DCC (680 mg, 3.3 mmol) were added with stirring at 0° C. for 1 h. To the reaction mixture 5-p-hydroxyphenyl-1,2-dithiole-3-thione (2; 678 mg, 3 mmol) was added and stirred for 1 h at 0° C. and 3 h at room temperature. After filtration, the filtrate was evaporated under reduced pressure and the oily residue thus obtained was dissolved in ethyl acetate; the organic layer was washed with brine, dried on anhydrous MgSO4, filtered and the solvent evaporated. The crude product 3 was loaded on a silica gel open column and eluted with CH2Cl2/MeOH (9/1), from which [2-(2,6-dichloro-phenylamino)-phenyl]-acetic acid 4-(5-thioxo-5H-[1,2]dithiol-3-yl)-phenyl ester (3) was obtained (1.1 g, 74% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
445 mg
Type
reactant
Reaction Step One
Name
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
678 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([NH:11][C:12]2[C:13]([Cl:19])=[CH:14][CH:15]=[CH:16][C:17]=2[Cl:18])=[C:5]([CH2:7][C:8]([OH:10])=[O:9])[CH:6]=1.OC1C2N=NNC=2C=CC=1.C1CCC(N=C=NC2CCCCC2)CC1.O[C:46]1[CH:51]=[CH:50][C:49]([C:52]2[S:56][S:55][C:54](=[S:57])[CH:53]=2)=[CH:48][CH:47]=1>CN(C)C=O.C(OCC)(=O)C>[S:57]=[C:54]1[S:55][S:56][C:52]([C:49]2[CH:48]=[CH:47][C:46]([O:9][C:8](=[O:10])[CH2:7][C:5]3[CH:6]=[CH:1][CH:2]=[CH:3][C:4]=3[NH:11][C:12]3[C:13]([Cl:19])=[CH:14][CH:15]=[CH:16][C:17]=3[Cl:18])=[CH:51][CH:50]=2)=[CH:53]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=C(C1)CC(=O)O)NC=2C(=CC=CC2Cl)Cl
Name
Quantity
445 mg
Type
reactant
Smiles
OC1=CC=CC=2NN=NC21
Name
Quantity
680 mg
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
678 mg
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CC(SS1)=S
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1 h at 0° C. and 3 h at room temperature
Duration
3 h
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the oily residue thus obtained
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
WASH
Type
WASH
Details
eluted with CH2Cl2/MeOH (9/1), from which [2-(2,6-dichloro-phenylamino)-phenyl]-acetic acid 4-(5-thioxo-5H-[1,2]dithiol-3-yl)-phenyl ester (3)
CUSTOM
Type
CUSTOM
Details
was obtained (1.1 g, 74% yield)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
S=C1C=C(SS1)C1=CC=C(C=C1)OC(CC1=C(C=CC=C1)NC1=C(C=CC=C1Cl)Cl)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.